Methyl 2-furoate
Overview
Description
Methyl 2-furoate, also known as methyl furan-2-carboxylate, is an organic compound with the molecular formula C6H6O3. It is a methyl ester derivative of furoic acid and is characterized by a furan ring with a carboxylate ester group at the 2-position. This compound is known for its pleasant fruity aroma and is used in various applications, including the flavor and fragrance industry .
Mechanism of Action
Target of Action
Methyl 2-furoate, also known as Methyl furan-2-carboxylate or Methyl pyromucate , is a chemical compound with the molecular formula C6H6O3 It has been used in the synthesis of various compounds, indicating its potential role in chemical reactions .
Mode of Action
It has been used in the synthesis of cis-fused 5-oxofuro and in the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a ZrO2 catalyst . This suggests that this compound may interact with other compounds to form new chemical structures.
Biochemical Pathways
It has been used in the continuous-flow, gas-phase synthesis of 2-acetyl furan (af) by means of the catalytic cross-ketonization of bio-based 2-methyl furoate (2-mf) and acetic acid (aa) over a simple and cheap zro2 catalyst . This indicates that this compound may be involved in the ketonization reactions, which are recognized for the valorization of a wide plethora of biomass-derived carboxylic acids .
Result of Action
It has been used in the synthesis of various compounds, indicating its potential role in chemical reactions .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the continuous-flow, gas-phase synthesis of 2-acetyl furan (AF) was achieved at a temperature of 350 °C . This suggests that the reaction conditions, such as temperature, can significantly influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Methyl 2-furoate plays a significant role in biochemical reactions, particularly in the context of esterification processes. It interacts with various enzymes, such as lipases, which catalyze the esterification of furoic acid to produce this compound . This interaction is crucial for the synthesis of this compound in both natural and industrial settings. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in metabolic regulation. For instance, this compound can modulate the expression of genes related to metabolic enzymes, thereby affecting cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their activity. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to changes in metabolic flux and overall cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing metabolic efficiency or modulating immune responses . At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic contexts.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to produce furoic acid and methanol . This metabolic process can influence the levels of various metabolites and affect overall metabolic flux. Additionally, this compound can interact with cofactors such as NADH and FADH2, further integrating into cellular metabolic networks.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Transporters and binding proteins may also facilitate its movement within the cell, ensuring its proper localization and accumulation in specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-furoate can be synthesized through several methods. One common method involves the esterification of furoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidative esterification of furfural. This process involves the oxidation of furfural to furoic acid, followed by esterification with methanol. Catalysts such as gold nanoparticles supported on various oxides (e.g., SiO2, ZrO2) are used to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-furoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furoic acid.
Reduction: It can be reduced to form 2-furylmethanol.
Substitution: It can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Furoic acid.
Reduction: 2-Furylmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-furoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a flavoring agent in food products and is studied for its potential biological activities.
Medicine: It is investigated for its potential use in drug development due to its bioactive properties.
Comparison with Similar Compounds
Methyl 2-furoate can be compared with other similar compounds such as ethyl 2-furoate, furfural, and 2-furylmethanol:
Ethyl 2-furoate: Similar structure but with an ethyl ester group instead of a methyl ester. It has a slightly different aroma and is used in similar applications.
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of furoic acid and its esters.
2-Furylmethanol: A reduction product of this compound, used as an intermediate in organic synthesis.
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJLSECJEQSPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060598 | |
Record name | 2-Furancarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid, berry, fruity, winey, heavy odour | |
Record name | Methyl 2-furoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 2-furoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
181.00 to 182.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 2-furoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble to slightly soluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Methyl 2-furoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.176-1.181 | |
Record name | Methyl 2-furoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
611-13-2 | |
Record name | Methyl 2-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 2-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-furoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Furancarboxylic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furancarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 2-FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A8D29YDE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl 2-furoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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